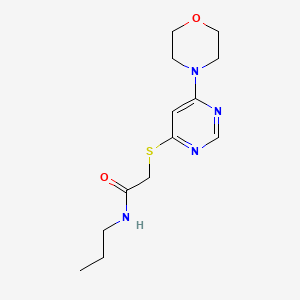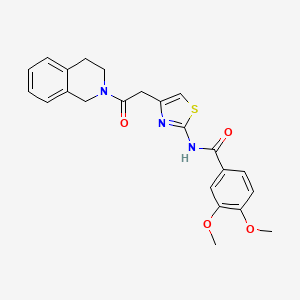
N-(4-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic organic compound characterized by a complex molecular structure that includes an isoquinoline derivative linked to a benzamide moiety through a thiazole bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can be achieved through a multi-step process involving the following key steps:
Isoquinoline Intermediate Synthesis: : The isoquinoline core is often synthesized through the Pictet-Spengler reaction, which involves the condensation of an arylamine with an aldehyde or ketone under acidic conditions.
Thiazole Ring Formation: : The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which uses a thioamide, an alpha-halocarbonyl compound, and ammonia or an amine under reflux conditions.
Coupling Reactions: : The isoquinoline and thiazole intermediates are then coupled via a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Benzamide Formation:
Industrial Production Methods: Industrial production of this compound may involve scalable synthesis routes with optimized reaction conditions to maximize yield and purity. Key parameters include temperature control, solvent choice, and the use of automated reactors to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide can undergo oxidation reactions, often in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with potential biological activity.
Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups, potentially altering the compound’s pharmacological properties.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions. For instance, nucleophilic substitution at the thiazole ring can introduce new functional groups, enhancing its biological profile.
Oxidation Reagents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: : Various nucleophiles or electrophiles depending on the desired functional group introduction
Major Products Formed: The reactions typically yield derivatives or analogs of the original compound with varying degrees of modification to the isoquinoline, thiazole, and benzamide components.
Scientific Research Applications
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide has shown promise in several scientific research domains:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interaction with biological macromolecules, potentially serving as a probe in biochemical studies.
Medicine: : Explored for its pharmacological properties, including potential roles as an enzyme inhibitor or receptor modulator.
Industry: : Considered for use in materials science and catalysis, given its unique structural features.
Mechanism of Action
The compound’s mechanism of action largely depends on its interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes, receptors, or nucleic acids, influencing their function.
Pathways Involved: : The effects may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds:
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-methoxybenzamide
N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3-methoxybenzamide
Uniqueness: N-(4-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the benzamide moiety, which can significantly influence its pharmacological and chemical properties compared to its analogs.
This compound, with its unique structure and versatile reactivity, holds potential for numerous applications across various scientific fields, making it a valuable subject for ongoing research and development.
Properties
IUPAC Name |
N-[4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-19-8-7-16(11-20(19)30-2)22(28)25-23-24-18(14-31-23)12-21(27)26-10-9-15-5-3-4-6-17(15)13-26/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKRNKAXPHFXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C4C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2965476.png)
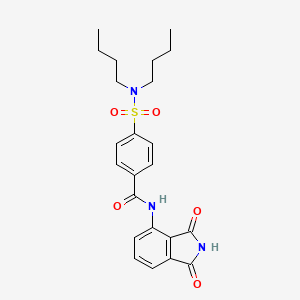
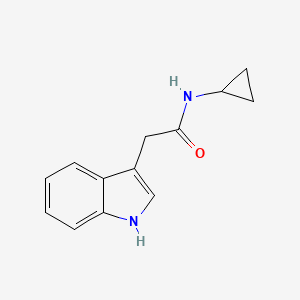
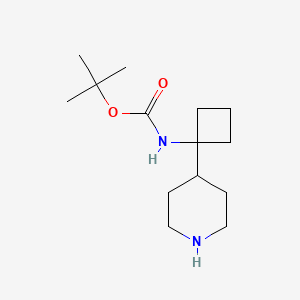
![N,N-DIMETHYL-4-[(6-METHYLPYRIDIN-2-YL)OXY]PIPERIDINE-1-SULFONAMIDE](/img/structure/B2965482.png)
![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
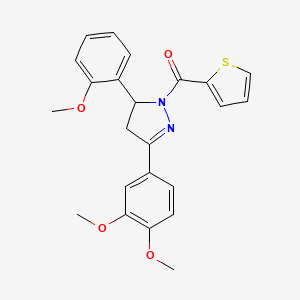
![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)
![{1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2965489.png)
![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
